molecular formula C8H7IN2 B1288519 3-Iodo-6-methyl-1H-indazole CAS No. 885518-96-7

3-Iodo-6-methyl-1H-indazole

Cat. No. B1288519
M. Wt: 258.06 g/mol
InChI Key: LCBIAXZUZKSIHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazoles has been achieved through various methods. One approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction that yields N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Another method described is the metal-free synthesis from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which is mild and provides good to excellent yields . Additionally, palladium-catalyzed cross-coupling reactions have been utilized to synthesize novel 3-heteroaryl N-1-functionalized indazoles . These methods demonstrate the versatility and efficiency of synthesizing indazole derivatives.

Molecular Structure Analysis

The molecular structure of indazole derivatives has been studied using techniques such as X-ray crystallography and multinuclear magnetic resonance spectroscopy. For instance, the structure of fluorinated indazoles has been determined, revealing that they are 1H-tautomers and can crystallize in the form of helices with a three-fold screw axis . The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole has also been analyzed, showing that the indazole system is essentially planar10. These studies provide valuable information on the supramolecular interactions and tautomeric forms of indazole derivatives.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions to yield a diverse set of compounds. Nucleophilic substitution reactions with oxazino-, oxazolino-, and benzoxazin[3,2-b]indazoles under microwave conditions have been used to produce 2-substituted 1H-indazolones . Furthermore, the annulation process involving a one-pot palladium-catalyzed sequence has been employed to synthesize six-membered-ring annulated 2H-indazoles and triazoles . These reactions expand the chemical space of indazole derivatives and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. The electrostatic properties, spectroscopy, and geometry of these compounds have been studied using experimental techniques and computational methods. For example, the electrostatic properties of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been discussed, and its preferred conformer was determined using ab initio quantum theory and density functional methods . These studies help in understanding the behavior of indazole derivatives in different environments and their interactions with other molecules.

Scientific Research Applications

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthetic Approaches

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

C-3 Functionalization of 1H-Indazole

The C-3 functionalization of 1H-indazole can be achieved through the Suzuki–Miyaura coupling reaction . This method is promising for the development of Pd-catalyzed Suzuki–Miyaura coupling reaction .

Synthesis of Indazole Derivatives

The synthesis of a series of 3-aryl-1H-indazoles and N-methyl-3-arylindazoles can be achieved using Pd(PPh .

Antitumor Activities

Indazoles, including 1H-indazoles, have significant antitumor activities . They are used in the development of new pharmaceuticals for cancer treatment .

Versatile Bioactivities

2H-indazole and its derivatives exhibit a wide range of bioactivities. These include anticancer, antiplatelet, antiproliferative, anti-tubercular, antimalarial, antimicrobial, antiviral, and anti-inflammatory activities .

Synthesis of Inhibitors

6-Iodo-1H-indazole, a related compound, is used as an intermediate in the synthesis of inhibitors of Chk1 .

HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Serotonin Receptor Antagonists

Indazole derivatives have been used as serotonin receptor antagonists .

Aldol Reductase Inhibitors

Indazole-containing compounds have been used as aldol reductase inhibitors .

Acetylcholinesterase Inhibitors

Indazole derivatives have been used as acetylcholinesterase inhibitors .

Anti-spermatogenic Activity

Some indazole derivatives have been found to possess anti-spermatogenic activity .

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, wear protective equipment, and store in a well-ventilated area .

Future Directions

properties

IUPAC Name

3-iodo-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBIAXZUZKSIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609752
Record name 3-Iodo-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methyl-1H-indazole

CAS RN

885518-96-7
Record name 3-Iodo-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HP Buchstaller, K Wilkinson, K Burek, Y Nisar - Synthesis, 2011 - thieme-connect.com
A straightforward and effective procedure for the preparation of 1H-indazole-3-carboxylic acid esters and amides was developed. A series of functionalized 3-iodoindazoles were …
Number of citations: 12 www.thieme-connect.com
F Crestey, V Collot, S Stiebing, S Rault - Synthesis, 2006 - thieme-connect.com
This paper describes the Heck cross-coupling reaction of 3-iodoindazoles with methyl 2-(acetylamino) acrylate as a general route to new dehydro 2-azatryptophans and protected …
Number of citations: 31 www.thieme-connect.com

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